

Physical and chemical properties of Methoxycarbonylferrocene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methoxycarbonylferrocene

Cat. No.: B15336813

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Methoxycarbonylferrocene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxycarbonylferrocene, a notable derivative of ferrocene, stands as a compound of significant interest within the realms of organometallic chemistry and materials science. Its unique electrochemical properties, coupled with the inherent stability of the ferrocene moiety, make it a valuable precursor in the synthesis of novel materials and a subject of study in various chemical transformations. This technical guide provides a detailed overview of the physical and chemical properties of **Methoxycarbonylferrocene**, including spectroscopic data and key chemical reactions. Furthermore, it outlines detailed experimental protocols for its synthesis, hydrolysis, and reduction, offering a practical resource for researchers.

Physical Properties

Methoxycarbonylferrocene is an orange to red crystalline solid. While a definitive boiling point has not been established, its stability and physical state at room temperature are well-documented.[1] Key physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C12H12FeO2	[1]
Molecular Weight	244.07 g/mol	[1]
CAS Number	1271-56-3	[1]
Appearance	Orange to red crystalline solid	
Melting Point	69-71 °C	_
Boiling Point	Not available	[1]
Solubility	Soluble in many organic solvents.	

Chemical Properties

The chemical behavior of **Methoxycarbonylferrocene** is largely dictated by the ferrocene core and the methoxycarbonyl substituent. The ferrocene unit is known for its aromaticity and the ability of the iron center to undergo reversible oxidation. The ester group provides a site for various chemical transformations, including hydrolysis and reduction.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of **Methoxycarbonylferrocene** provide valuable information about its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the unsubstituted and substituted cyclopentadienyl rings, as well as the methyl protons of the ester group. The protons on the substituted cyclopentadienyl ring typically appear as two distinct multiplets due to the electron-withdrawing nature of the methoxycarbonyl group, while the protons on the unsubstituted ring often appear as a singlet. The methyl protons will present as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the carbonyl carbon, the carbons of the two cyclopentadienyl rings (both substituted and unsubstituted), and the methyl carbon. The carbonyl carbon signal will appear significantly downfield.



Infrared (IR) Spectroscopy: The IR spectrum of **Methoxycarbonylferrocene** is characterized by the presence of a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically observed in the range of 1700-1730 cm⁻¹. Other characteristic peaks include those for the C-H stretching of the cyclopentadienyl rings and the Fe-Cp vibrations.

Spectroscopic Data	Chemical Shift (ppm) or Wavenumber (cm ⁻¹)	
¹H NMR (CDCl₃)	δ ~4.8 (m, 2H, Cp-H), ~4.4 (m, 2H, Cp-H), ~4.2 (s, 5H, Cp-H), ~3.8 (s, 3H, OCH ₃)	
¹³ C NMR (CDCl ₃)	δ ~170 (C=O), ~70-80 (Cp carbons), ~51 (OCH ₃)	
IR (KBr)	~1710 cm ⁻¹ (C=O stretch)	

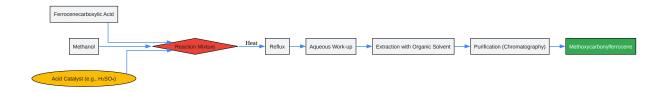
Note: The NMR chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols Synthesis of Methoxycarbonylferrocene

Reaction: Ferrocenecarboxylic acid is esterified with methanol in the presence of an acid catalyst to yield **Methoxycarbonylferrocene**.

Workflow Diagram:





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Caption: Synthesis of Methoxycarbonylferrocene.

Procedure:

- To a solution of ferrocenecarboxylic acid (1 equivalent) in methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
- The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent (e.g., dichloromethane or diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Hydrolysis of Methoxycarbonylferrocene



Reaction: **Methoxycarbonylferrocene** is hydrolyzed under basic conditions to yield ferrocenecarboxylic acid.

Workflow Diagram:

Caption: Hydrolysis of **Methoxycarbonylferrocene**.

Procedure:

- Methoxycarbonylferrocene is dissolved in a suitable solvent mixture, such as methanol and water.
- An aqueous solution of a strong base, like sodium hydroxide, is added to the solution.
- The mixture is heated to reflux and stirred until the hydrolysis is complete, as indicated by TLC.
- After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) until the pH is acidic, leading to the precipitation of ferrocenecarboxylic acid.
- The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

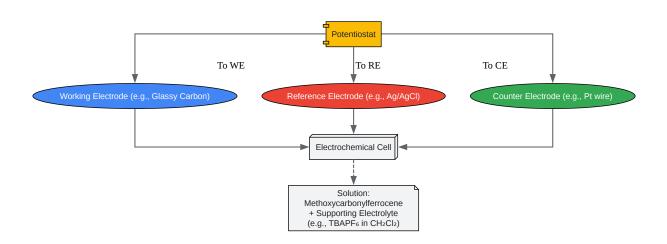
Reduction of Methoxycarbonylferrocene

Reaction: The ester group of **Methoxycarbonylferrocene** is reduced to a primary alcohol, hydroxymethylferrocene, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Workflow Diagram:







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References

- 1. lab-chemicals.com [lab-chemicals.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methoxycarbonylferrocene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15336813#physical-and-chemical-properties-of-methoxycarbonylferrocene]

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